![molecular formula C23H18F6N8 B15008265 N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine
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Overview
Description
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine core substituted with tert-butyl and benzodiazole groups, which are further modified with trifluoromethyl groups. The presence of these functional groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe trifluoromethyl groups are then added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzodiazole groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzodiazole rings .
Scientific Research Applications
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzodiazole groups can interact with proteins and nucleic acids, modulating their function. The triazine core provides a stable scaffold for these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Similar in structure but with different substituents, used as a ligand in coordination chemistry.
Uniqueness
N-TERT-BUTYL-4,6-BIS[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C23H18F6N8 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
N-tert-butyl-4,6-bis[2-(trifluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C23H18F6N8/c1-21(2,3)35-18-32-19(36-14-10-6-4-8-12(14)30-16(36)22(24,25)26)34-20(33-18)37-15-11-7-5-9-13(15)31-17(37)23(27,28)29/h4-11H,1-3H3,(H,32,33,34,35) |
InChI Key |
JCHPCDOQLCDVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N2C3=CC=CC=C3N=C2C(F)(F)F)N4C5=CC=CC=C5N=C4C(F)(F)F |
Origin of Product |
United States |
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